molecular formula C12H17N3O4 B8722523 N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline CAS No. 40318-45-4

N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline

Cat. No. B8722523
CAS RN: 40318-45-4
M. Wt: 267.28 g/mol
InChI Key: NKPDMJBXCFNGSC-UHFFFAOYSA-N
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Description

N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline is a useful research compound. Its molecular formula is C12H17N3O4 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40318-45-4

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

N-butan-2-yl-3,4-dimethyl-2,6-dinitroaniline

InChI

InChI=1S/C12H17N3O4/c1-5-8(3)13-11-10(14(16)17)6-7(2)9(4)12(11)15(18)19/h6,8,13H,5H2,1-4H3

InChI Key

NKPDMJBXCFNGSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(-)-sec-Butylamine [prepared according to L. Verbit and P. J. Heffron, Journal of Organic Chemistry 32, 3199 (1967)] was reacted with 4-chloro-3,5-dinitro-o-xylene as by the general procedure of Example 5 to give a yellow-orange solid with melting point 37° C. to 38.5° C., [α]D25° =-51.38° (c 2.071, ethanol). Concentrations, abbreviated c herein, are measured in grams per 100 ml. of solution.
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Synthesis routes and methods II

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Cc1cc([N+](=O)[O-])c(Cl)c([N+](=O)[O-])c1C
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Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-3,5-dinitro-o-xylene (140 grams, 0.61 mole), sec-butylamine (184 ml, 1.82 moles), and xylene (1400 ml) is brought to reflux. After refluxing overnight, the reaction mixture is cooled and filtered. The precipitate is washed with petroleum ether. The filtrate and washings are combined, washed with 500 ml. of 10% hydrochloric acid, and finally with 2 liters of water. The organic layer is separated and dried. Removal of the drying agent and the solvent leaves an orange oil which crystallizes with the addition of petroleum ether. A yellow orange solid (150.6 grams, 86.5%) with melting point 42° C. to 43° C. is collected.
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4-chloro-3,5-dinitro-o-xylene
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140 g
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184 mL
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1400 mL
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